molecular formula C17H14F2N8 B3099104 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine CAS No. 1350653-30-3

2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine

カタログ番号: B3099104
CAS番号: 1350653-30-3
分子量: 368.3 g/mol
InChIキー: DVTLORLSDKRODH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as Vericiguat (IUPAC name: methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate), is a soluble guanylate cyclase (sGC) stimulator approved for treating chronic heart failure. Its molecular weight is 426.4 g/mol, with a lipophilic profile (logP = 2.99) and pH-dependent solubility, favoring acidic conditions . Vericiguat is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its high permeability (Caco-2 Papp = 111–464 nm/s) and low solubility in neutral environments . The compound’s mechanism involves enhancing cGMP synthesis by sGC, a key enzyme in nitric oxide (NO) signaling pathways, thereby improving vascular function .

生物活性

2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine (CAS No. 1350653-30-3) is a compound with significant biological activity, primarily known as an intermediate in the synthesis of Vericiguat, a soluble guanylate cyclase stimulator used in treating heart failure. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14F2N8
  • Molecular Weight : 368.34 g/mol
  • CAS Number : 1350653-30-3

The compound acts as a potent modulator of the soluble guanylate cyclase (sGC) pathway. By enhancing the activity of sGC, it increases intracellular cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation and improved cardiac output. This mechanism is crucial in the management of conditions like pulmonary hypertension and heart failure.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Vasodilation : The compound stimulates vasodilation through cGMP pathways, improving blood flow and reducing cardiac workload.
  • Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, which is beneficial in chronic heart failure settings.
  • Cell Proliferation Inhibition : Studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference Source
VasodilationIncreases cGMP levels leading to enhanced vasodilation
Anti-inflammatoryModulates inflammatory pathways
Cell ProliferationInduces apoptosis in specific cancer cell lines

Case Studies

Case Study 1: Efficacy in Heart Failure
A clinical study evaluated the efficacy of Vericiguat in patients with heart failure. The results indicated significant improvements in exercise capacity and quality of life metrics when patients were treated with Vericiguat compared to placebo.

Case Study 2: Cancer Cell Line Studies
In vitro studies demonstrated that the compound could reduce the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in oncology.

科学的研究の応用

Pharmaceutical Development

Vericiguat Synthesis
The compound is primarily recognized as an intermediate in the synthesis of Vericiguat, which is utilized to treat heart failure. The process involves various chemical reactions where 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine serves as a crucial building block. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity .

Impurity Profiling
In the context of drug formulation, this compound is employed in impurity profiling as per FDA guidelines and pharmacopoeial standards. It helps in determining the acceptable limits and threshold values for impurities in Vericiguat formulations. This process is critical for ensuring the safety and efficacy of pharmaceutical products .

Toxicity Studies

The compound is also utilized in toxicity studies related to Vericiguat formulations. Understanding the toxicological profile of drug candidates is essential for regulatory approval and patient safety. This includes evaluating potential side effects and establishing safe dosage levels through various preclinical testing methods .

Regulatory Applications

Abbreviated New Drug Application (ANDA)
this compound plays a role in the ANDA filing process with the FDA. This application allows generic drug manufacturers to demonstrate that their product is bioequivalent to an already approved drug without repeating extensive clinical trials .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine?

The compound is typically synthesized via multi-step reactions starting from pyrazolo[3,4-b]pyridine precursors. A common method involves formylation of 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine using formic acid and acetic anhydride to generate an N-formyl intermediate, followed by deprotection . Alternative routes may employ coupling reactions with fluorinated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-fluorobenzyl group .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing pyrimidine vs. pyrazole protons) .
  • UV-Vis spectroscopy : For assessing electronic transitions influenced by the fluorinated benzyl group .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for fluorine-containing ions .

Q. How does the fluorobenzyl group influence solubility and stability?

The 2-fluorobenzyl moiety enhances lipophilicity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing aqueous solubility. Stability studies under varying pH (e.g., 1–10) and thermal conditions (25–60°C) are recommended to identify degradation pathways, such as hydrolysis of the triamine group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

Systematic optimization involves:

  • Catalyst screening : Triethylamine or DIPEA as bases, with Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if applicable .
  • Solvent effects : Testing DMF vs. THF for solubility and reaction kinetics.
  • Temperature control : Reactions at 80–100°C often improve conversion rates but may require inert atmospheres to prevent oxidation .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurities like unreacted intermediates or dehalogenated byproducts require HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). For fluorinated analogs, ¹⁹F NMR is critical to detect residual fluorine-containing species at <0.1% levels .

Q. How can computational modeling (e.g., DFT) guide structural modifications for enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic effects of substituents:

  • Fluorine atoms increase electron-withdrawing effects, stabilizing the pyrimidine ring.
  • Docking studies (e.g., with kinases) identify steric clashes caused by the 2-fluorobenzyl group, guiding substitution at the pyrazole N1 position .

Q. How do contradictory solubility data from different studies inform experimental design?

Discrepancies in solubility (e.g., DMSO vs. ethanol) often stem from crystallinity variations. Recrystallization protocols (e.g., using ethyl acetate/hexane) should be compared with PXRD data to assess polymorphic forms .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Kinase inhibition assays : Prioritize kinases with ATP-binding pockets complementary to the pyrimidine-triamine scaffold (e.g., JAK2 or FLT3).
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., K562 or MOLT-4) with IC₅₀ calculations adjusted for solubility limits .

Q. Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationDoE (Design of Experiments), reaction kinetics
Impurity ProfilingHPLC-MS, ¹⁹F NMR
Stability StudiesForced degradation (pH, thermal), PXRD
Biological ScreeningKinase assays, MTT/CTG viability assays

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Key Substituents Target/Activity Clinical/Preclinical Use
Vericiguat Pyrazolo[3,4-b]pyridine 5-Fluoro, 2-fluorobenzyl, pyrimidine-4,5,6-triamine sGC stimulator Heart failure (approved)
BAY 41-2272 Pyrazolo[3,4-b]pyridine Cyclopropyl, 2-fluorobenzyl, pyrimidin-4-ylamine sGC stimulator Pulmonary hypertension (preclinical)
Riociguat Pyrazolo[3,4-b]pyridine Methyl carbamate, pyrimidine-4,5,6-triamine sGC stimulator CTEPH/PAH (approved)
APcK110 Pyrazolo[3,4-b]pyridine 3,5-Dimethoxyphenyl, 4-fluorophenyl Kit kinase inhibitor Antiproliferative (research)
3-Phenylpyrazolo[3,4-c]pyridines Pyrazolo[3,4-c]pyridine Phenyl, 4-methoxybenzyl Antiangiogenic agents Cancer research

Key Insights :

  • Structural Determinants of sGC Activity : Vericiguat, BAY 41-2272, and Riociguat share a pyrazolo[3,4-b]pyridine core and fluorobenzyl group but differ in pyrimidine substitutions. The pyrimidine-4,5,6-triamine moiety in Vericiguat enhances sGC binding affinity compared to BAY 41-2272’s pyrimidin-4-ylamine . Riociguat’s methyl carbamate group improves metabolic stability over Vericiguat’s triamine, reducing alkaline hydrolysis susceptibility .
  • Target Selectivity: Non-sGC-targeting analogues like APcK110 and 3-phenylpyrazolo[3,4-c]pyridines demonstrate that substituent variation redirects activity toward kinases or angiogenesis pathways, underscoring the scaffold’s versatility .

Pharmacokinetic and Stability Profiles

Table 2: Physicochemical and Stability Comparisons
Compound logP Solubility (pH 7.4) BCS Class Major Degradation Pathway
Vericiguat 2.99 Low II Alkaline hydrolysis
Riociguat 3.1 Moderate II Oxidative deamination
BAY 41-2272 3.5 Low II Photodegradation

Key Insights :

  • Vericiguat’s low solubility necessitates formulation optimization, whereas Riociguat’s methyl carbamate improves solubility and stability .
  • Alkaline hydrolysis of Vericiguat limits its use in high-pH environments, unlike BAY 41-2272, which degrades under light exposure .

Clinical and Preclinical Efficacy

  • Vericiguat : Demonstrated a 10% reduction in cardiovascular death/heart failure hospitalization in the VICTORIA trial, with bioavailability ~93% .
  • Riociguat : Improved 6-minute walk distance by 36 meters in PAH patients (CHEST-1 trial) but requires dose titration due to hypotension risks .
  • BAY 41-2272 : Preclinical studies show potent vasodilation but shorter half-life (t1/2 = 2.5 h) vs. Vericiguat (t1/2 = 30 h) .

特性

IUPAC Name

2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N8/c18-9-5-10-13(16-24-14(21)12(20)15(22)25-16)26-27(17(10)23-6-9)7-8-3-1-2-4-11(8)19/h1-6H,7,20H2,(H4,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTLORLSDKRODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C4=NC(=C(C(=N4)N)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117737
Record name 2-[5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350653-30-3
Record name 2-[5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350653-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

39.23 g (85.75 mmol) of the compound from example 29A were initially charged in DMF (800 ml) and then 4 g of palladium (10% on charcoal) were added. Hydrogenation was effected at standard hydrogen pressure while stirring overnight. The mixture was filtered through kieselguhr, washed through with a little DMF and a little methanol and concentrated to dryness. The residue was admixed with ethyl acetate and stirred vigorously, and the precipitate was filtered off with suction, washed with ethyl acetate and diisopropyl ether and dried under a high vacuum over Sicapent.
Quantity
39.23 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In DMF (800 ml), 39.23 g (85.75 mmol) of the compound from Example 10A were introduced and then 4 g of palladium (10% on carbon) were added. The mixture was hydrogenated with stirring overnight under standard hydrogen pressure. The batch was filtered over kieselguhr and the filter product was washed with a little DMF and then with a little methanol, and concentrated to dryness. The residue was admixed with ethyl acetate and stirred vigorously, and the precipitate was filtered off with suction, washed with ethyl acetate and diisopropyl ether and dried under a high vacuum over Sicapent.
Quantity
39.23 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In pyridine (30 ml), 378 mg (0.949 mmol) of the compound from Example 7A were introduced and then 143 mg (0.135 mmol) of palladium (10% on carbon) were added. The mixture was hydrogenated overnight at RT under standard hydrogen pressure. The suspension was then filtered through kieselguhr and the filtercake was washed with ethanol. The filtrate was concentrated and yielded 233 mg (81% purity, 51% of theory) of the desired compound, which was reacted without further purification.
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
143 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine
Reactant of Route 2
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine
Reactant of Route 3
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine
Reactant of Route 4
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine
Reactant of Route 5
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine
Reactant of Route 6
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。